2-[(3-methylphenyl)methyl]-N,N'-bis(1,3,4-thiadiazol-2-yl)butanediamide
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Overview
Description
2-[(3-methylphenyl)methyl]-N,N’-bis(1,3,4-thiadiazol-2-yl)butanediamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methylphenyl)methyl]-N,N’-bis(1,3,4-thiadiazol-2-yl)butanediamide typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides . The reaction conditions often include the use of solvents like ethanol and the presence of catalysts such as triethylamine . The process can be summarized as follows:
Starting Materials: Hydrazonoyl halides and thiocyanates or thiosemicarbazides.
Reaction Conditions: Solvent (e.g., ethanol), catalyst (e.g., triethylamine).
Procedure: The starting materials are mixed in the solvent, and the catalyst is added. The reaction mixture is then heated to the desired temperature and maintained for a specific period to complete the reaction.
Industrial Production Methods
Industrial production of 1,3,4-thiadiazole derivatives, including 2-[(3-methylphenyl)methyl]-N,N’-bis(1,3,4-thiadiazol-2-yl)butanediamide, follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-[(3-methylphenyl)methyl]-N,N’-bis(1,3,4-thiadiazol-2-yl)butanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[(3-methylphenyl)methyl]-N,N’-bis(1,3,4-thiadiazol-2-yl)butanediamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent.
Agriculture: It is used as a fungicide and pesticide due to its ability to inhibit the growth of various pathogens.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(3-methylphenyl)methyl]-N,N’-bis(1,3,4-thiadiazol-2-yl)butanediamide involves its interaction with molecular targets such as DNA and enzymes. The compound disrupts DNA replication by binding to the DNA strands, preventing their proper function. Additionally, it inhibits specific enzymes involved in cellular processes, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A basic structure with similar biological activities.
1,2,3-Thiadiazole: Another isomer with distinct properties.
1,2,4-Thiadiazole: Known for its antimicrobial and anticancer activities.
Uniqueness
2-[(3-methylphenyl)methyl]-N,N’-bis(1,3,4-thiadiazol-2-yl)butanediamide stands out due to its specific substitution pattern, which enhances its biological activity and makes it a promising candidate for various applications. Its ability to disrupt DNA replication and inhibit enzymes sets it apart from other similar compounds .
Properties
Molecular Formula |
C16H16N6O2S2 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-[(3-methylphenyl)methyl]-N,N'-bis(1,3,4-thiadiazol-2-yl)butanediamide |
InChI |
InChI=1S/C16H16N6O2S2/c1-10-3-2-4-11(5-10)6-12(14(24)20-16-22-18-9-26-16)7-13(23)19-15-21-17-8-25-15/h2-5,8-9,12H,6-7H2,1H3,(H,19,21,23)(H,20,22,24) |
InChI Key |
QVEIPQCAFPCLJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC(CC(=O)NC2=NN=CS2)C(=O)NC3=NN=CS3 |
Origin of Product |
United States |
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